3-(4-Chlorophenyl)-5-((5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole
Description
3-(4-Chlorophenyl)-5-((5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a heterocyclic compound featuring dual oxadiazole cores. The 1,2,4-oxadiazole scaffold is substituted at position 3 with a 4-chlorophenyl group and at position 5 with a methylene-linked 1,3,4-oxadiazole moiety bearing a 3,5-dimethylphenyl substituent.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-11-7-12(2)9-14(8-11)19-23-22-17(25-19)10-16-21-18(24-26-16)13-3-5-15(20)6-4-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXMLOXEYIZERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Chlorophenyl)-5-((5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological activities supported by recent research findings.
Structure and Properties
The compound's structure features two oxadiazole rings and multiple phenyl substituents, which contribute to its biological activity. The presence of halogen atoms (chlorine) and methyl groups enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. Research indicates that compounds with this scaffold can inhibit various cancer cell lines by targeting specific enzymes and pathways:
-
Mechanisms of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in cancer cell proliferation such as:
- Thymidylate synthase
- Histone deacetylase (HDAC)
- Telomerase
- Case Studies : A study evaluated a series of oxadiazole derivatives against multiple cancer cell lines including SNB-19 (glioblastoma), OVCAR-8 (ovarian cancer), and NCI-H460 (lung cancer). The compound demonstrated significant growth inhibition percentages (PGIs) ranging from 51.88% to 86.61% across different cell lines .
| Cell Line | % Growth Inhibition |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
Antimicrobial Activity
The oxadiazole derivatives have also shown promising antimicrobial properties. Studies have reported their effectiveness against various bacterial strains and fungi:
- In Vitro Studies : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, oxadiazole derivatives are being investigated for additional activities:
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties due to their ability to scavenge free radicals.
- Anti-inflammatory Effects : Certain derivatives have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications in the substituents on the phenyl rings or changes in the oxadiazole core can significantly impact their efficacy:
- Substituent Variations : The introduction of different functional groups can enhance binding affinity to target enzymes.
- Hybridization with Other Pharmacophores : Combining oxadiazole with other active moieties has been shown to yield compounds with improved potency and selectivity against cancer cells .
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study synthesized a series of 2,5-disubstituted oxadiazoles and evaluated their antibacterial efficacy against various pathogens. The results demonstrated comparable activity to first-line antibiotics, suggesting that derivatives like 3-(4-Chlorophenyl)-5-((5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole could be promising candidates for developing new antimicrobial agents .
Anticancer Potential
The anticancer properties of oxadiazoles have garnered attention in recent years. A study focused on synthesizing novel oxadiazoles and assessing their cytotoxic effects on glioblastoma cell lines. Compounds similar to this compound showed significant apoptosis-inducing effects on cancer cells . This suggests potential applications in cancer therapeutics.
Antioxidant Activity
Oxadiazole derivatives have also been explored for their antioxidant properties. The presence of specific substituents in the oxadiazole ring enhances their ability to scavenge free radicals. Studies have indicated that compounds with similar structures exhibit strong antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
Several case studies highlight the applications of oxadiazole derivatives:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Halogen-Substituted Oxadiazoles
- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (): This compound replaces the 4-chlorophenyl group with a 3,4-dichlorophenyl moiety and substitutes the methyl-linked oxadiazole with an indole ring.
- 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole (): The 2,4-dichloro substitution and a simple methyl group at position 5 result in anti-inflammatory and analgesic activities. Its planar structure (dihedral angle: 1.7° between oxadiazole and benzene rings) may enhance binding to cyclooxygenase enzymes .
b. Hybrid Oxadiazole-Triazole/Thiadiazole Systems
- 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (): The triazole-amine substituent introduces hydrogen-bonding capacity, which could improve solubility and target engagement. No explicit bioactivity is reported, but similar triazole-oxadiazole hybrids are explored for anticancer applications .
- Its structural similarity to antifungal agents like fluconazole warrants further study .
c. Methylphenyl-Substituted Oxadiazoles
- 5-((5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methyl) (Target Compound): The 3,5-dimethylphenyl group provides steric bulk and electron-donating effects, which may stabilize π-π interactions in enzyme active sites. This substitution is less common in literature but shares similarities with 2-(4-methylphenyl)-1,3,4-thiadiazole derivatives (), where methyl groups enhance metabolic stability .
Physicochemical Comparison :
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and optimizing the yield of this compound?
- Answer : Synthesis typically involves multi-step reactions, including cyclization of oxadiazole rings and functional group coupling. Key steps may include Vilsmeier–Haack formylation for precursor preparation (as seen in analogous oxadiazole syntheses) and chlorination using phosphorus pentachloride . To optimize yield, apply Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst concentration. For example, a central composite design can identify interactions between variables, reducing trial-and-error approaches .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.44–8.05 ppm for chlorophenyl groups) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays).
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in structurally similar oxadiazole derivatives .
Q. How should researchers design preliminary biological activity screenings for this compound?
- Answer : Prioritize in vitro assays targeting pathways relevant to oxadiazole bioactivity (e.g., antimicrobial or anticancer pathways). Use dose-response studies (0.1–100 µM range) and include positive controls (e.g., known inhibitors). Reference structurally analogous compounds, such as 3,5-dichlorophenyl derivatives, to guide assay selection .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanisms involved in synthesizing this compound?
- Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and intermediates. Tools like Gaussian or ORCA can predict activation energies for cyclization steps. Pair this with molecular dynamics simulations to study solvent effects . Validate computational findings with experimental kinetic data (e.g., reaction rates under varying conditions).
Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts or inconsistent bioactivity?
- Answer :
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 2-phenyl-1,3,4-oxadiazoles) to identify trends in reactivity or bioactivity .
- Statistical Contingency Testing : Apply ANOVA or multivariate regression to isolate variables causing discrepancies (e.g., trace impurities affecting bioactivity) .
- Advanced Spectroscopic Profiling : Use LC-MS/MS to detect low-abundance byproducts and propose mechanistic pathways for their formation .
Q. What methodologies are recommended for studying the compound’s stability under varying environmental conditions?
- Answer : Conduct accelerated stability studies:
- Thermal Stability : Expose the compound to 40–60°C for 4–8 weeks and monitor degradation via HPLC .
- Photolytic Stability : Use UV-Vis spectroscopy to track changes under controlled light exposure (e.g., ICH Q1B guidelines).
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) to identify hydrolytic cleavage points (e.g., oxadiazole ring opening) .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- QSAR Modeling : Train models on bioactivity data from analogs (e.g., substituent effects on IC₅₀ values) to predict modifications for enhanced potency .
Methodological Considerations
- Experimental Design : Always integrate statistical methods (e.g., DoE) to minimize resource expenditure while maximizing data robustness .
- Data Validation : Cross-validate computational predictions with experimental results to mitigate model overfitting .
- Ethical Reporting : Document synthetic yields, purity thresholds, and assay conditions transparently to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
